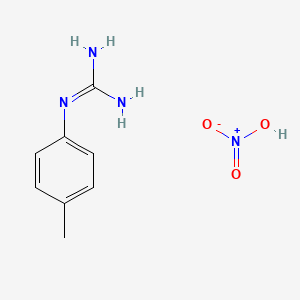
p-Tolylguanidinium nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Tolylguanidinium nitrate is a nitrogen-rich organic ionic compound with the molecular formula C8H12N4O3. It has garnered significant attention in scientific research due to its unique physical, chemical, biological, and analytical properties
准备方法
Synthetic Routes and Reaction Conditions: The preparation of p-Tolylguanidinium nitrate typically involves the reaction of p-toluidine with nitric acid. The process can be summarized as follows:
Reactants: p-Toluidine (C7H9N) and nitric acid (HNO3).
Procedure: The reactants are dissolved in double-distilled water and stirred for several hours to ensure a homogeneous solution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as high-performance thin-layer chromatography (HPTLC) for separation and quantification . The use of automated systems and controlled environments ensures high purity and yield of the compound.
化学反应分析
Types of Reactions: p-Tolylguanidinium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different nitrogen-containing products.
Reduction: Reduction reactions can convert this compound into simpler amine derivatives.
Substitution: The compound can participate in substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
科学研究应用
p-Tolylguanidinium nitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s nitrogen-rich nature makes it useful in studying nitrogen metabolism and related biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: this compound is used in the production of advanced materials, including nonlinear optical materials for optoelectronic devices.
作用机制
The mechanism of action of p-Tolylguanidinium nitrate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression .
相似化合物的比较
1,3-Di-o-tolylguanidine: A selective sigma-receptor agonist with similar structural features.
Guanidinium nitrate: Another nitrogen-rich compound with applications in nonlinear optics and material science.
Uniqueness: p-Tolylguanidinium nitrate stands out due to its unique combination of physical, chemical, and biological properties. Its nitrogen-rich nature and ability to participate in various chemical reactions make it a versatile compound for research and industrial applications.
属性
CAS 编号 |
79574-98-4 |
|---|---|
分子式 |
C8H12N4O3 |
分子量 |
212.21 g/mol |
IUPAC 名称 |
carbamimidoyl-(4-methylphenyl)azanium;nitrate |
InChI |
InChI=1S/C8H11N3.NO3/c1-6-2-4-7(5-3-6)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);/q;-1/p+1 |
InChI 键 |
CXULDDXGJVXNQQ-UHFFFAOYSA-O |
SMILES |
CC1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-] |
规范 SMILES |
CC1=CC=C(C=C1)[NH2+]C(=N)N.[N+](=O)([O-])[O-] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


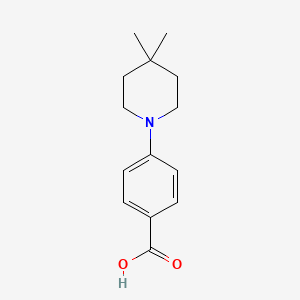
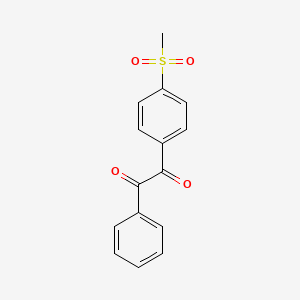
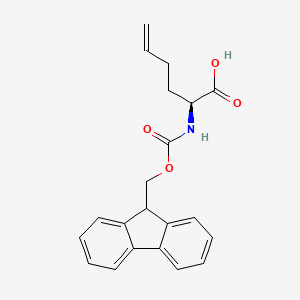
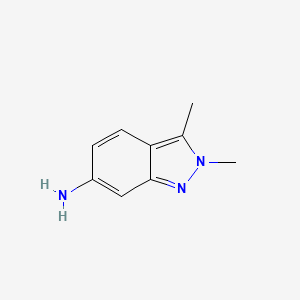
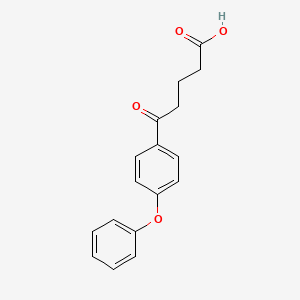

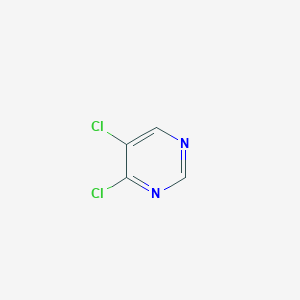
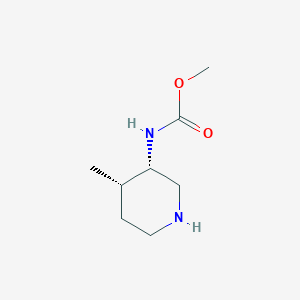
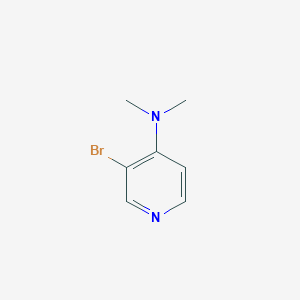
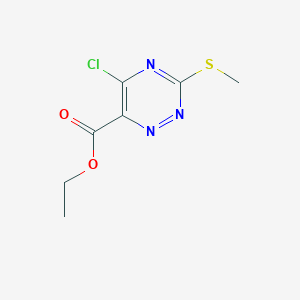
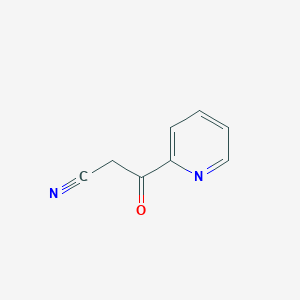

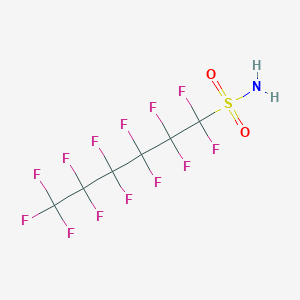
![(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione](/img/structure/B1313383.png)
